Boc-lys(boc)-OH

概要

説明

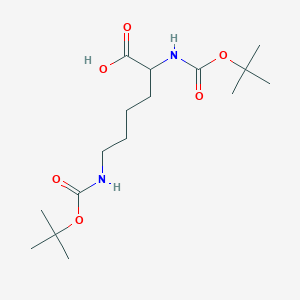

(S)-2,6-ビス((tert-ブトキシカルボニル)アミノ)ヘキサン酸は、必須アミノ酸であるリジンの誘導体です。この化合物は、2つのtert-ブトキシカルボニルで保護されたアミノ基が存在することを特徴とし、ペプチド合成やその他の有機合成アプリケーションにおいて貴重な中間体となります。

製法

合成経路と反応条件

(S)-2,6-ビス((tert-ブトキシカルボニル)アミノ)ヘキサン酸の合成は、通常、リジンのアミノ基をtert-ブトキシカルボニル基で保護することを伴います。 これは、アセトニトリル中で水酸化ナトリウムまたは4-ジメチルアミノピリジンなどの塩基の存在下で、ジ-tert-ブチルジカルボネートを使用して達成できます 。反応は通常、周囲温度またはわずかに昇温した温度で行われ、アミノ基の完全な保護が確実に行われます。

工業生産方法

工業的には、(S)-2,6-ビス((tert-ブトキシカルボニル)アミノ)ヘキサン酸の生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、大きな反応器の使用と反応条件の精密な制御を伴い、高収率と高純度を確保します。その後、生成物は結晶化またはクロマトグラフィーなどの技術を使用して精製されます。

化学反応解析

反応の種類

(S)-2,6-ビス((tert-ブトキシカルボニル)アミノ)ヘキサン酸は、さまざまな化学反応を起こします。その中には、次のものがあります。

脱保護反応: メタノール中でトリフルオロ酢酸や塩酸などの強酸を使用して、tert-ブトキシカルボニル基を除去します.

カップリング反応: N,N’-ジイソプロピルカルボジイミドと1-ヒドロキシベンゾトリアゾールなどのカップリング試薬を使用して、ペプチド結合を形成します.

一般的な試薬と条件

脱保護: ジクロロメタン中のトリフルオロ酢酸またはメタノール中の塩酸。

カップリング: N,N’-ジイソプロピルカルボジイミドと1-ヒドロキシベンゾトリアゾールを、ジメチルホルムアミドなどの無水溶媒中で使用します。

主な生成物

脱保護: リジンまたはその誘導体。

カップリング: ペプチドまたはペプチド誘導体。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl groups. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino groups.

Industrial Production Methods

In industrial settings, the production of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the tert-butoxycarbonyl groups using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling: N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in anhydrous solvents like dimethylformamide.

Major Products

Deprotection: Lysine or its derivatives.

Coupling: Peptides or peptide derivatives.

科学的研究の応用

Peptide Synthesis

Boc-Lys(Boc)-OH is extensively used in the synthesis of peptides due to its ability to form stable peptide bonds under mild conditions. The presence of Boc groups allows for selective deprotection, enabling the formation of peptides with specific sequences.

Key Features:

- Protecting Groups: The Boc groups protect the amino and carboxyl functionalities, preventing unwanted reactions during synthesis.

- Coupling Reagent: It serves as a coupling reagent that facilitates the formation of peptide bonds with other amino acids or peptide fragments.

Case Study: Peptide Therapeutics

Recent studies have demonstrated the utility of this compound in synthesizing peptide-based therapeutics targeting various diseases, including cancer and metabolic disorders. For instance, peptides synthesized using this compound have shown promising interactions with biological targets such as enzymes and receptors.

Protein Modification

Beyond peptide synthesis, this compound is employed in modifying existing proteins. The activated ester group enables it to react with lysine side chains in proteins, facilitating the attachment of functional groups for further study.

Applications:

- Bioconjugation: It is used to create bioconjugates for studying protein-protein interactions and enzyme mechanisms.

- Drug Development: Modified proteins can serve as potential drug candidates or diagnostic agents.

Case Study: Histone Deacetylases (HDACs)

Research indicates that this compound interacts with HDACs, influencing histone acetylation pathways. This interaction has implications for gene regulation and cancer therapy, as inhibiting HDAC activity can lead to increased acetylation of histones and altered gene expression profiles .

Biochemical Research

This compound plays a significant role in biochemical research, particularly in studying cellular processes and metabolic pathways. Its ability to influence histone acetylation makes it a valuable tool for investigating gene transcription regulation.

Biochemical Properties:

- Substrate for HDACs: It acts as a substrate for histone deacetylases, impacting histone modifications and cellular functions.

- Metabolic Pathways: The compound is involved in pathways related to protein synthesis and modification.

Data Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a coupling reagent for peptide bond formation | Facilitates synthesis of biologically active peptides |

| Protein Modification | Modifies proteins via lysine side chain reactions | Enables studies on protein interactions and functions |

| Biochemical Research | Investigates cellular processes through HDAC interactions | Influences gene transcription and metabolic pathways |

作用機序

(S)-2,6-ビス((tert-ブトキシカルボニル)アミノ)ヘキサン酸の主な作用機序は、保護されたリジン誘導体としての役割です。tert-ブトキシカルボニル基は、化学反応中にアミノ基を保護し、望ましくない副反応を防ぎます。 脱保護後、遊離アミノ基は、ペプチド結合の形成や酵素との相互作用など、さまざまな生化学プロセスに関与することができます .

類似化合物との比較

類似化合物

- (S)-2-アミノ-6-((tert-ブトキシカルボニル)アミノ)ヘキサン酸

- (S)-2-((tert-ブトキシカルボニル)アミノ)-5-((2,2,10,10-テトラメチル-4,8-ジオキソ-3,9-ジオキサ-5,7-ジアザウンデカン-6-イリデン)アミノ)ペンタン酸

独自性

(S)-2,6-ビス((tert-ブトキシカルボニル)アミノ)ヘキサン酸は、アミノ基の二重保護により、単一保護されたアミノ基を持つ化合物に比べて、合成アプリケーションにおいて優れた安定性と汎用性を備えています。この二重保護により、ペプチドやその他の誘導体のより複雑で制御された合成が可能になります。

生物活性

Boc-Lys(Boc)-OH, or Nα,Nε-Di-Boc-L-lysine, is a derivative of lysine that plays a significant role in biochemical and pharmaceutical applications. This compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups, which enhance its utility in peptide synthesis and other organic reactions. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound primarily functions as a substrate for histone deacetylases (HDACs). These enzymes catalyze the removal of acetyl groups from lysine residues in proteins, influencing gene expression and cellular metabolism. The interaction with HDACs is crucial for the regulation of various cellular processes, including:

- Gene Transcription : By modulating histone acetylation levels, this compound affects chromatin structure and gene accessibility.

- Cellular Metabolism : The deacetylation process impacts metabolic pathways that are essential for energy production and cellular function .

This compound is known to participate in several biochemical pathways:

- Deacetylation Pathway : It is involved in the deacetylation of histones and non-histone proteins, which is crucial for transcriptional regulation.

- Synthesis of Peptides : As an intermediate in peptide synthesis, this compound facilitates the formation of complex peptides used in therapeutic applications .

3.1 Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its stability and ease of deprotection. It serves as a building block for various peptide sequences utilized in drug development and research:

3.2 Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on HDAC Inhibition : Research demonstrated that this compound can inhibit HDAC activity, leading to increased acetylation levels in cancer cell lines, which may enhance the expression of tumor suppressor genes.

- Peptide Drug Development : A study outlined the synthesis of a peptide drug using this compound as a key intermediate, showcasing its role in generating compounds with enhanced biological activity against specific targets .

4. Pharmacokinetics

The pharmacokinetic properties of this compound indicate its potential for use in drug formulations:

- Stability : The Boc protecting groups confer stability under physiological conditions, making it suitable for various applications.

- Metabolic Pathways : Its interaction with metabolic enzymes can influence drug metabolism and efficacy .

5. Conclusion

This compound is a versatile compound with significant biological activity primarily through its interactions with HDACs and its role in peptide synthesis. Its applications span therapeutic development, biochemical research, and potential use in advanced drug delivery systems. Ongoing research continues to explore its full potential in various scientific fields.

特性

IUPAC Name |

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428554 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-46-7 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。